4-(4-Chlorobenzoylamino)benzoic acid
Overview
Description
4-(4-Chlorobenzoylamino)benzoic acid is an organic compound with the molecular formula C14H10ClNO3. It is a derivative of benzoic acid, where the amino group is substituted with a 4-chlorobenzoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
4-(4-Chlorobenzoylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Mode of Action
Like other benzoic acid derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
For instance, some benzoic acid derivatives are known to be involved in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of phenolic compounds .
Pharmacokinetics
Based on its chemical structure, it is predicted to have a moderate logp value, suggesting that it may have reasonable bioavailability .
Result of Action
Benzoic acid derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzoylamino)benzoic acid typically involves the reaction of 4-chlorobenzoyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzoylamino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Reduction Reactions: Alcohol derivatives of the compound.
Oxidation Reactions: Carboxylic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-(4-Chlorobenzoylamino)benzoic acid.
4-Chlorobenzoic acid: Shares the 4-chlorobenzoyl moiety but lacks the amino group.
Benzoic acid: The parent compound, which lacks both the 4-chlorobenzoyl and amino groups.
Uniqueness
This compound is unique due to the presence of both the 4-chlorobenzoyl and amino groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[(4-chlorobenzoyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-11-5-1-9(2-6-11)13(17)16-12-7-3-10(4-8-12)14(18)19/h1-8H,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQBFRNHOFVPEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416765 | |
Record name | Benzoic acid, 4-[(4-chlorobenzoyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70204-56-7 | |
Record name | 4-(4-Chlorobenzoylamino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070204567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-[(4-chlorobenzoyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-CHLOROBENZOYLAMINO)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/297T2BOX1A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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